molecular formula C8H8BrNO2 B12123535 Benzeneacetamide, 4-bromo--alpha--hydroxy-

Benzeneacetamide, 4-bromo--alpha--hydroxy-

Katalognummer: B12123535
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: SDCWNZRNYDRILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetamide, 4-bromo–alpha–hydroxy- is a chemical compound with the molecular formula C8H8BrNO2 It is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon of the acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 4-bromo–alpha–hydroxy- typically involves the bromination of benzeneacetamide followed by the introduction of a hydroxyl group at the alpha position. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The hydroxylation can be carried out using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to ensure the selective introduction of the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide, 4-bromo–alpha–hydroxy- may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetamide, 4-bromo–alpha–hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of 4-bromo-alpha-keto-benzeneacetamide.

    Reduction: Formation of benzeneacetamide or 4-bromo-alpha-hydroxy-benzeneacetamide.

    Substitution: Formation of various substituted benzeneacetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzeneacetamide, 4-bromo–alpha–hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzeneacetamide, 4-bromo–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzeneacetamide, 4-chloro–alpha–hydroxy-
  • Benzeneacetamide, 4-fluoro–alpha–hydroxy-
  • Benzeneacetamide, 4-iodo–alpha–hydroxy-

Uniqueness

Benzeneacetamide, 4-bromo–alpha–hydroxy- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H8BrNO2

Molekulargewicht

230.06 g/mol

IUPAC-Name

2-(4-bromophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI-Schlüssel

SDCWNZRNYDRILA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)N)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.